molecular formula C21H21N3O4 B11614464 Propan-2-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Propan-2-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11614464
M. Wt: 379.4 g/mol
InChI Key: VVVVSDRYYGFSOF-UHFFFAOYSA-N
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Description

Propan-2-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that features a spiro linkage between an indole and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Ring: Starting from a suitable aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Spiro Linkage Formation: The indole intermediate is then reacted with a suitable pyran precursor under conditions that promote spiro linkage formation.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the indole or pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving indole and pyran derivatives.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. The indole and pyran rings may interact with enzymes or receptors, modulating their activity. The cyano and amino groups could also play a role in binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan or serotonin, which also contain the indole ring.

    Pyran Derivatives: Compounds such as flavonoids, which feature the pyran ring.

Uniqueness

Propan-2-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro linkage, which is less common in natural products and synthetic compounds. This structural feature may impart unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

propan-2-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C21H21N3O4/c1-5-10-24-16-9-7-6-8-14(16)21(20(24)26)15(11-22)18(23)28-13(4)17(21)19(25)27-12(2)3/h5-9,12H,1,10,23H2,2-4H3

InChI Key

VVVVSDRYYGFSOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C#N)C(=O)OC(C)C

Origin of Product

United States

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